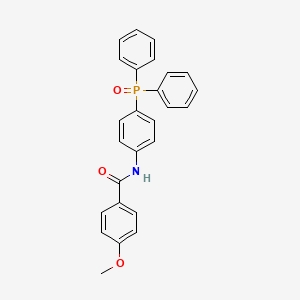
Cyclohexanamine, N-(1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanamine, N-(1-methylpropyl)-, also known as N-(1-methylpropyl)cyclohexanamine, is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexanamine, where the amino group is substituted with a 1-methylpropyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-(1-methylpropyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with 1-bromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{NH}_2 + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}6\text{H}{11}\text{N}(\text{C}_4\text{H}_9) + \text{HBr} ]
Industrial Production Methods
In industrial settings, cyclohexanamine, N-(1-methylpropyl)- is produced through the hydrogenation of aniline using cobalt or nickel-based catalysts. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions
Cyclohexanamine, N-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexylamines.
科学的研究の応用
Cyclohexanamine, N-(1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclohexanamine, N-(1-methylpropyl)- involves its interaction with cellular membranes and enzymes. It can disrupt cell membranes, leading to cell lysis. Additionally, it can inhibit specific enzymes, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler analog without the 1-methylpropyl substitution.
N-(1-Methylpropyl)cyclohexanamine: A closely related compound with similar properties.
Uniqueness
Cyclohexanamine, N-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential biological activities make it valuable in various fields .
特性
| 42966-62-1 | |
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
N-butan-2-ylcyclohexanamine |
InChI |
InChI=1S/C10H21N/c1-3-9(2)11-10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3 |
InChIキー |
AAIPSHDQMADPTO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)


